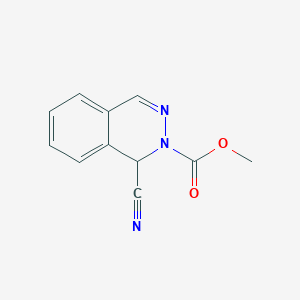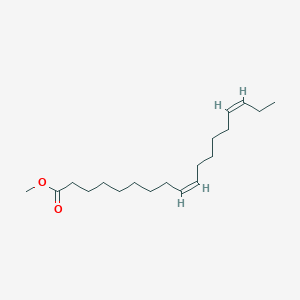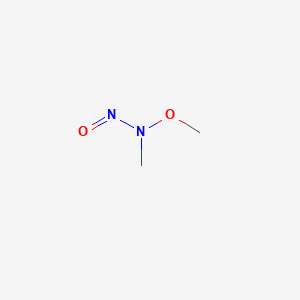
1-Cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide, also known as CTMC, is a chemical compound that has been used extensively in scientific research. It is a member of the cyclobutane family of compounds and has been found to have a number of interesting properties that make it useful for a range of applications.
Mechanism of Action
The mechanism of action of 1-Cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide is complex and not fully understood. It is known to interact with a range of biological targets, including the endocannabinoid system, the serotonin system, and the dopamine system. It is thought to act by modulating the activity of these systems, although the exact mechanisms are still being investigated.
Biochemical and Physiological Effects:
1-Cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to modulate the release of a range of neurotransmitters, including dopamine, serotonin, and glutamate. It has also been found to have effects on the immune system, modulating the activity of cytokines and other immune cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-Cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide is its versatility. It can be used in a range of different experiments, and its effects can be easily measured using a range of techniques. However, it is also important to note that 1-Cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide is a complex compound, and its effects can be difficult to interpret. Additionally, its use in experiments can be limited by its availability and cost.
Future Directions
There are a range of future directions for research on 1-Cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide. One area of interest is the development of new drugs that target the endocannabinoid system. 1-Cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide has been found to be a useful tool for investigating this system, and it is possible that new drugs could be developed based on its structure. Additionally, 1-Cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide could be used to investigate the mechanisms of action of other drugs, allowing for the development of new therapies for a range of conditions. Finally, 1-Cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide could be used to investigate the role of the endocannabinoid system in a range of physiological processes, including pain, appetite, and mood.
Synthesis Methods
The synthesis of 1-Cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide is a complex process that involves several steps. The first step is the preparation of the starting material, which is 2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutanone. This is then converted to the corresponding nitrile using a cyanation reaction. The nitrile is then reduced to the amine using a hydrogenation reaction, and finally, the amine is converted to the carboxamide using a carboxylation reaction.
Scientific Research Applications
1-Cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide has been used extensively in scientific research as a tool for investigating a range of biological processes. It has been found to have a number of interesting properties that make it useful for a range of applications. For example, it has been used as a probe for investigating the role of the endocannabinoid system in the brain. It has also been used as a tool for investigating the mechanisms of action of a range of other drugs.
properties
Molecular Formula |
C18H22N2O5 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide |
InChI |
InChI=1S/C18H22N2O5/c1-22-17(23-2)14(11-10-13-8-6-5-7-9-13)16(12-19,15(20)21)18(17,24-3)25-4/h5-11,14H,1-4H3,(H2,20,21) |
InChI Key |
JEHHRLUBZJFHPL-UHFFFAOYSA-N |
SMILES |
COC1(C(C(C1(OC)OC)(C#N)C(=O)N)C=CC2=CC=CC=C2)OC |
Canonical SMILES |
COC1(C(C(C1(OC)OC)(C#N)C(=O)N)C=CC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-O-[2-(Dipropylamino)-2-oxoethyl]rifamycin](/img/structure/B231824.png)









